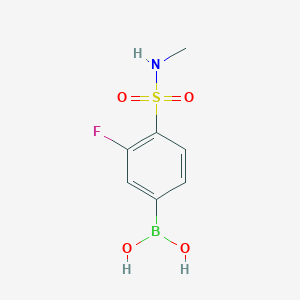
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid” is a chemical compound that can be used as a reactant in coupling reactions . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular structure of “(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid” is represented by the InChI code1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10-12H,1H3 . This indicates the presence of boron (B), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid” include its molecular weight, which is 233.03 . It is a white to yellow solid .Aplicaciones Científicas De Investigación
1. Organic Synthesis Intermediates
2. Optical Modulation and Saccharide Recognition
Phenyl boronic acids, such as (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, are key in optical modulation. They are utilized in conjugation with polymers for the dispersion of single-walled carbon nanotubes (SWNTs) and exhibit altered photoluminescence in response to saccharide binding. This highlights their potential in sensing applications, particularly in the recognition of various saccharides (B. Mu et al., 2012).
3. Construction of Glucose Sensing Materials
A derivative of amino-3-fluorophenyl boronic acid has been synthesized for the construction of glucose sensing materials. These materials operate at physiological pH, making them suitable for biological applications, particularly in monitoring glucose levels in bodily fluids (Sasmita Das et al., 2003).
4. Fluorometric Probes for Hypochlorous Acid
Boron dipyrromethene (BODIPY)-based fluorometric probes using phenyl boronic acids, including (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid derivatives, have been developed for detecting hypochlorous acid (HOCl). These probes show significant increases in fluorescent quantum yield upon interaction with HOCl, demonstrating their potential in sensitive detection applications, including in living cells (Shi-Rong Liu et al., 2013).
5. Studies on Fluorescence Quenching
Studies on boronic acid derivatives, including (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid, have revealed interesting fluorescence quenching phenomena, particularly in alcohol environments. This has implications for understanding the fluorescence properties of these compounds and their potential applications in sensing technologies (H. S. Geethanjali et al., 2015).
Propiedades
IUPAC Name |
[3-fluoro-4-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYRCSBAWGPDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190969 | |
| Record name | Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid | |
CAS RN |
1704095-91-9 | |
| Record name | Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704095-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




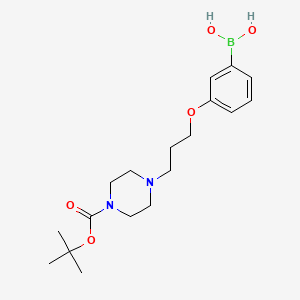
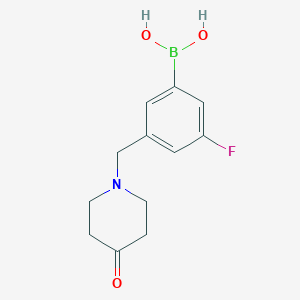



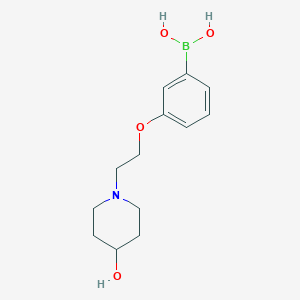
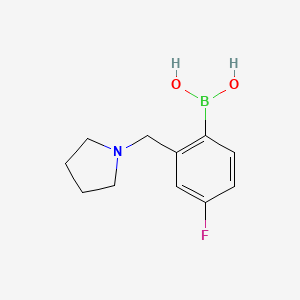
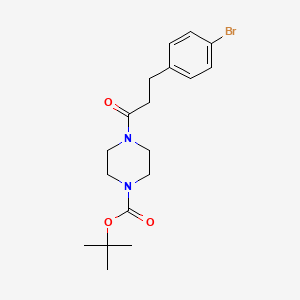

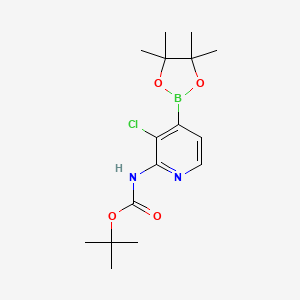
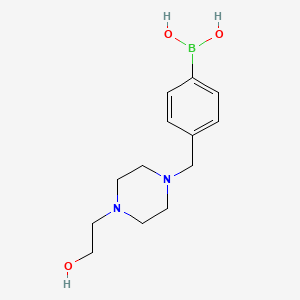
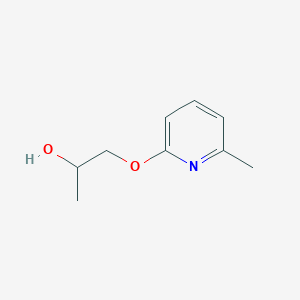
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)